Sub-Nanomolar Antagonist Activity at α3β4 Nicotinic Acetylcholine Receptors
2-(4-Chlorophenoxy)ethylamine demonstrates potent antagonist activity at the α3β4 nAChR subtype with an IC50 of 1.8 nM [1]. In comparison, clinically relevant α3β4 antagonists such as mecamylamine exhibit IC50 values of 3,300 nM (3.3 µM) and tricyclic antidepressants range from 1,800-2,700 nM (1.8-2.7 µM) in analogous functional assays [2][3].
| Evidence Dimension | α3β4 nAChR Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Mecamylamine: IC50 = 3,300 nM (3.3 µM); Tricyclic Antidepressants: IC50 = 1,800-2,700 nM (1.8-2.7 µM) |
| Quantified Difference | ~1,800-fold more potent than mecamylamine; ~1,000-1,500-fold more potent than TCAs |
| Conditions | Human SH-SY5Y cells, carbamylcholine-induced 86Rb+ efflux assay (liquid scintillation counting) |
Why This Matters
This 1,800-fold increase in potency over a known α3β4 antagonist establishes 2-(4-chlorophenoxy)ethylamine as a high-value starting point for developing research tools to probe α3β4-mediated pathways in addiction, pain, and mood disorders, where sub-micromolar activity is often insufficient for in vivo target engagement.
- [1] EcoDrugPlus Database. Compound ID 2126094: 2-(4-Chlorophenoxy)ethylamine Bioactivity Summary (α3β4 nAChR). University of Helsinki. View Source
- [2] Arias HR, et al. Different interaction between tricyclic antidepressants and mecamylamine with the human alpha3beta4 nicotinic acetylcholine receptor ion channel. Eur J Pharmacol. 2010; 637(1-3):1-10. View Source
- [3] Arias HR, et al. Different interaction between tricyclic antidepressants and mecamylamine with the human alpha3beta4 nicotinic acetylcholine receptor ion channel. Eur J Pharmacol. 2010; 637(1-3):1-10. View Source
